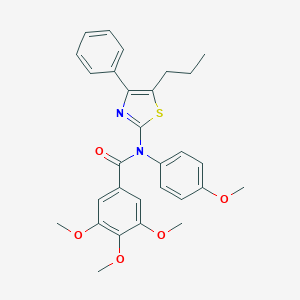![molecular formula C19H14ClN5O2 B387837 5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387837.png)
5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE” is a complex organic compound that features multiple functional groups, including an amino group, a cyano group, a hydroxyethyl group, and a chlorophenyl-furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the cyano group: This step might involve the use of a cyanating agent such as cyanogen bromide.
Attachment of the chlorophenyl-furan moiety: This could be done through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Addition of the hydroxyethyl group: This step might involve the use of an alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure might interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure might impart interesting properties to materials, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile
- 5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile
Uniqueness
The presence of the hydroxyethyl group in “5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE” distinguishes it from similar compounds, potentially affecting its solubility, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C19H14ClN5O2 |
|---|---|
Poids moléculaire |
379.8g/mol |
Nom IUPAC |
5-amino-3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-3-1-12(2-4-14)17-6-5-15(27-17)9-13(10-21)18-16(11-22)19(23)25(24-18)7-8-26/h1-6,9,26H,7-8,23H2/b13-9+ |
Clé InChI |
UBTHXSRCVFGKQT-UKTHLTGXSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)Cl |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387754.png)
![3,5-dinitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B387755.png)
![6-(2,4-Dimethoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B387761.png)
![N-(2-methoxyphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B387762.png)
![2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B387763.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B387764.png)
![5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B387765.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-fluorobenzamide](/img/structure/B387768.png)
![2,7-bis(2,5-dimethylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B387770.png)
![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B387771.png)
![ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate](/img/structure/B387772.png)
![3-[4-(octyloxy)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B387776.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate](/img/structure/B387777.png)

